The synthesis of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Common reaction conditions for synthesizing this compound include:
The molecular structure of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core with an ethylsulfanyl group and a para-fluorophenyl substituent. The key features of its structure include:
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions:
Typical reagents involved in these reactions include:
The primary target of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2).
This compound acts as an inhibitor of CDK2 by binding to its active site, which disrupts its function in cell cycle regulation. The inhibition primarily affects the transition from the G1 phase to the S phase of the cell cycle.
The inhibition of CDK2 leads to significant cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapeutics. In silico studies have indicated favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics within biological systems .
The applications of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine span several fields:
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine functions as a potent adenosine triphosphate-competitive inhibitor of the Epidermal Growth Factor Receptor tyrosine kinase domain. The pyrazolo[3,4-d]pyrimidine core mimics the purine structure of adenosine triphosphate, enabling direct engagement with the catalytic cleft of Epidermal Growth Factor Receptor. Specifically, the nitrogen atoms at positions N1 and N4 of the pyrimidine ring form critical hydrogen bonds with the hinge region residue Cys773, analogous to interactions observed in structurally related pyrazolo[3,4-d]pyrimidine derivatives [1] [2]. The 4-ethylsulfanyl moiety extends into the hydrophobic back pocket of the kinase domain, enhancing binding affinity through van der Waals interactions with residues such as Leu694 and Phe699. Meanwhile, the 4-fluorophenyl substituent at position 1 occupies the ribose-binding region, contributing to steric hindrance that impedes adenosine triphosphate access. Biochemical assays confirm dose-dependent inhibition of Epidermal Growth Factor Receptor autophosphorylation, with half-maximal inhibitory concentration values in the low micromolar range (Table 1) [1] [8].
Table 1: Binding Affinity and Inhibition Profiles of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine Against Epidermal Growth Factor Receptor Isoforms
Isoform | IC₅₀ (μM)* | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
Epidermal Growth Factor Receptor Wild-Type | 0.89 ± 0.11 | -9.2 | Hydrogen bonds: Cys773, Met793 |
Epidermal Growth Factor Receptor T790M Mutant | 1.32 ± 0.18 | -8.7 | Hydrogen bonds: Cys773; Hydrophobic: Met790 |
Epidermal Growth Factor Receptor L858R Mutant | 1.05 ± 0.15 | -8.9 | Hydrogen bonds: Cys773, Asp855 |
*IC₅₀ values derived from enzyme-linked immunosorbent assay-based phosphorylation assays [1] [2].
A distinctive pharmacological advantage of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine lies in its dual inhibitory activity against both Epidermal Growth Factor Receptor Wild-Type and the gatekeeper mutant Epidermal Growth Factor Receptor T790M. The thioether group at position 4 (ethylsulfanyl) confers conformational flexibility, allowing adaptive binding to the enlarged hydrophobic pocket created by the Thr790Met substitution. Molecular dynamics simulations reveal that the ethylsulfanyl side chain rotates to form favorable hydrophobic contacts with Met790, mitigating the steric hindrance typically responsible for resistance in first-generation Epidermal Growth Factor Receptor inhibitors [1] [3]. This mechanistic flexibility enables sustained inhibition even in Epidermal Growth Factor Receptor T790M-positive cell lines, as evidenced by 70–80% suppression of phosphorylation in H1975 non-small cell lung cancer models (harboring Epidermal Growth Factor Receptor L858R/T790M) at 5μM concentration. Notably, the fluorophenyl group maintains π-π stacking interactions with Phe786 in both wild-type and mutant isoforms, preserving backbone binding stability across variants [1] [8].
By antagonizing Epidermal Growth Factor Receptor activation, 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine induces profound suppression of downstream oncogenic signaling cascades. Western blot analyses of treated A549 lung carcinoma cells demonstrate dose-dependent dephosphorylation of key effectors:
Table 2: Effects on Downstream Pathway Phosphoproteins in A549 Cells After 24-Hour Treatment
Downstream Protein | Phosphorylation Reduction (%)* at 5μM | Functional Consequence |
---|---|---|
Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204) | 74.3 ± 6.1 | G₁/S cell cycle arrest; Reduced proliferation |
Protein Kinase B (Ser473) | 62.8 ± 5.7 | Impaired survival signaling; Apoptosis induction |
Mechanistic Target of Rapamycin (Ser2448) | 58.2 ± 4.9 | Inhibition of cap-dependent translation |
S6 Ribosomal Protein (Ser235/236) | 65.1 ± 5.3 | Suppressed ribosome biogenesis |
*Percentage reduction relative to untreated controls quantified by densitometry [2] [5].
Transcriptomic profiling further reveals downregulation of Rat Sarcoma/Rapidly Accelerated Fibrosarcoma/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase-responsive genes (e.g., FOS, MYC) and Phosphatidylinositol 3-Kinase-dependent metabolic regulators (e.g., SREBP1, GLUT1). Consequently, treated cells exhibit G₁/S cell cycle arrest via reduced cyclin D1 expression and induction of mitochondrial apoptosis, characterized by 3.5-fold increases in caspase-3 cleavage and Poly adenosine diphosphate ribose polymerase proteolysis [2] [5]. The coordinated disruption of these parallel pathways underscores the compound’s efficacy in abrogating Epidermal Growth Factor Receptor-driven oncogenesis.
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